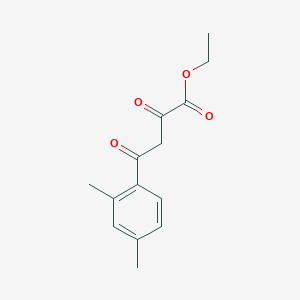

Ethyl 4-(2,4-dimethylphenyl)-2,4-dioxobutanoate

CAS No.: 1019340-49-8

Cat. No.: VC2810668

Molecular Formula: C14H16O4

Molecular Weight: 248.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1019340-49-8 |

|---|---|

| Molecular Formula | C14H16O4 |

| Molecular Weight | 248.27 g/mol |

| IUPAC Name | ethyl 4-(2,4-dimethylphenyl)-2,4-dioxobutanoate |

| Standard InChI | InChI=1S/C14H16O4/c1-4-18-14(17)13(16)8-12(15)11-6-5-9(2)7-10(11)3/h5-7H,4,8H2,1-3H3 |

| Standard InChI Key | XYVHEIVBAQRIGE-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C(=O)CC(=O)C1=C(C=C(C=C1)C)C |

| Canonical SMILES | CCOC(=O)C(=O)CC(=O)C1=C(C=C(C=C1)C)C |

Introduction

Molecular Identity and Basic Properties

Chemical Identification

Ethyl 4-(2,4-dimethylphenyl)-2,4-dioxobutanoate is a butanoate ester with a substituted phenyl ring. It is primarily used in research applications within organic chemistry and serves as an important intermediate in various synthetic pathways. The compound features a 1,3-dicarbonyl system that contributes to its chemical reactivity and synthetic utility.

Physical and Chemical Properties

This compound exhibits specific physical and chemical properties that define its behavior in various chemical reactions and applications. Table 1 summarizes the key molecular properties of Ethyl 4-(2,4-dimethylphenyl)-2,4-dioxobutanoate.

Table 1: Molecular Properties of Ethyl 4-(2,4-dimethylphenyl)-2,4-dioxobutanoate

Structural Characteristics

Molecular Structure

Ethyl 4-(2,4-dimethylphenyl)-2,4-dioxobutanoate possesses a distinctive molecular structure characterized by a butanoate backbone with multiple functional groups. The compound contains an ethyl ester group, two ketone moieties in a 1,3-arrangement, and a phenyl ring with methyl substituents at the 2 and 4 positions. This particular arrangement of functional groups contributes to its chemical behavior and reactivity profile.

Structural Identifiers

For computational and database purposes, various structural identifiers have been established for this compound, as presented in Table 2.

Table 2: Structural Identifiers of Ethyl 4-(2,4-dimethylphenyl)-2,4-dioxobutanoate

Synthesis and Preparation

Common Synthetic Routes

Compounds with similar structural features are typically synthesized through condensation reactions or by utilizing appropriate starting materials such as ethyl acetoacetate and substituted benzaldehydes. These reactions often employ base-catalyzed conditions to facilitate the formation of carbon-carbon bonds necessary for constructing the molecular framework.

Structural Isomers and Related Compounds

Position Isomers

The positioning of the methyl groups on the phenyl ring can vary, leading to different isomeric forms. While the current compound features methyl groups at the 2,4-positions, related compounds with different substitution patterns exist. For example, Ethyl 4-(3,4-dimethylphenyl)-2,4-dioxobutanoate is a positional isomer with the methyl groups at the 3,4-positions instead. Similarly, Ethyl 4-(2,5-dimethylphenyl)-2,4-dioxobutanoate represents another positional isomer with methyl groups at the 2,5-positions .

Structural Relationships

These positional isomers may exhibit different physical and chemical properties despite sharing the same molecular formula. Table 3 presents a comparison of these related compounds.

Table 3: Comparison of Ethyl 4-(2,4-dimethylphenyl)-2,4-dioxobutanoate with Structural Isomers

Research Applications

Role in Organic Synthesis

Ethyl 4-(2,4-dimethylphenyl)-2,4-dioxobutanoate serves as a valuable intermediate in organic synthesis. Its 1,3-dicarbonyl system makes it particularly useful for the construction of heterocyclic compounds. The presence of multiple reactive sites allows for diverse transformations leading to more complex molecular structures.

Analytical Characterization

Spectroscopic Properties

Comprehensive spectroscopic characterization of Ethyl 4-(2,4-dimethylphenyl)-2,4-dioxobutanoate would typically include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While detailed spectroscopic data specific to this compound is limited in the provided search results, related compounds have been characterized using these techniques .

Predicted Properties

Based on computational methods, certain physical properties can be predicted for this compound. For example, collision cross-section values have been calculated for various adducts of similar compounds, providing insights into their behavior in mass spectrometric analyses . Table 4 presents some predicted properties based on the available data for related compounds.

Table 4: Predicted Properties for Dimethylphenyl-dioxobutanoate Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume